

Cinnolin-4-amine: A Versatile Building Block in Organic and Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Cinnolin-4-amine**

Cat. No.: **B494958**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The cinnoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[\[1\]](#) [\[2\]](#) Among these, **cinnolin-4-amine** stands out as a crucial synthetic intermediate and a versatile building block for the development of novel therapeutic agents and functional molecules. Its strategic placement of a reactive amino group on the core cinnoline structure allows for diverse functionalization, leading to compounds with potent biological effects, including kinase inhibition, antimicrobial, and anticancer properties.[\[3\]](#)[\[4\]](#)[\[5\]](#) This technical guide provides a comprehensive overview of **cinnolin-4-amine**, covering its synthesis, physicochemical properties, reactivity, and applications, with a focus on its utility as a foundational molecule in modern drug discovery and organic synthesis.

Physicochemical and Spectroscopic Properties

Cinnolin-4-amine is a light yellow solid at room temperature.[\[1\]](#) Its core structure consists of a fused benzene and pyridazine ring system, which is isosteric to biologically relevant scaffolds like quinoline and isoquinoline.[\[1\]](#) This structural feature is fundamental to its ability to interact with various biological targets.

Physical and Chemical Properties

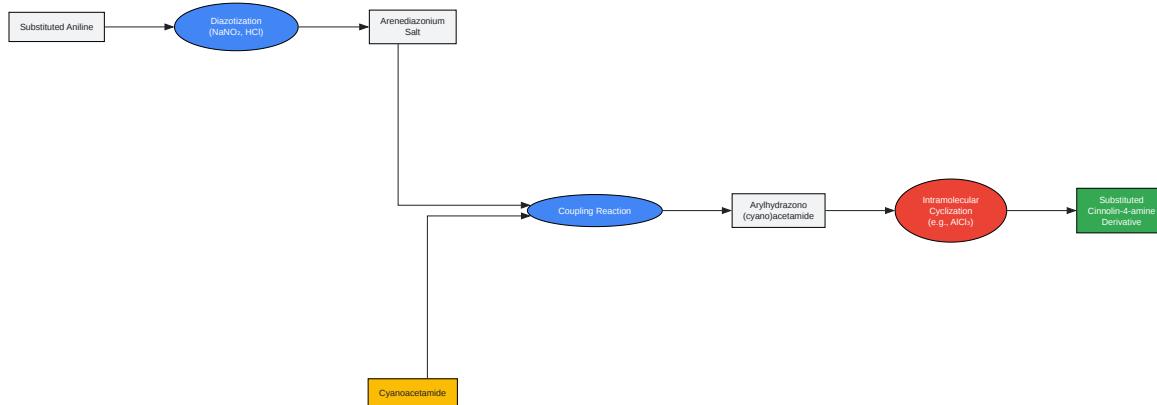
A summary of the key physicochemical properties of **cinnolin-4-amine** is presented below.

Property	Value	Reference
CAS Number	5152-83-0	[6]
Molecular Formula	C ₈ H ₇ N ₃	[6]
Molecular Weight	145.16 g/mol	[6] [7]
Melting Point	209.5 °C	[6]
Boiling Point	351.8 °C	[6]
pKa	2.64 (for the parent cinnoline)	[1]
XLogP3	1.0	[7]
Appearance	Light yellow solid	[1]
Storage	Store at 2°C - 8°C	[6]

Spectroscopic Profile

While comprehensive experimental spectra for the parent **cinnolin-4-amine** are not widely published, data from closely related analogs and predictive models provide a reliable spectroscopic profile for characterization. The following table summarizes expected and reported data for **cinnolin-4-amine** and its derivatives.

Spectroscopy	Data and Interpretation	Reference
¹ H NMR	For a derivative, 6-Bromo-N-(6-methylpyridin-3-yl)cinnolin-4-amine (in DMSO-d ₆), signals for the cinnoline core protons are observed at δ 9.12 (d, H-5), 8.87 (d, H-3), 8.25 (d, H-8), and 8.01 (dd, H-7) ppm. The NH proton appears as a broad singlet around δ 9.35 ppm. Similar regions are expected for the parent compound.	[8]
Mass Spectrometry (MS)	Predicted Exact Mass: 145.0640 u (for C ₈ H ₇ N ₃). The molecular ion peak [M] ⁺ would be expected at m/z 145, with isotopic patterns corresponding to the molecular formula.	[7]
Infrared (IR)	Expected characteristic absorption bands include: N-H stretching (amine) ~3300-3500 cm ⁻¹ , C=C and C=N stretching (aromatic rings) ~1500-1600 cm ⁻¹ , and C-H stretching (aromatic) ~3000-3100 cm ⁻¹ .	[8]
UV-Vis Absorption	For a derivative, 6-(4-cyanophenyl)cinnoline-4-amine, the n → π* transition shows a maximum absorption (λ _{max}) at 370 nm in THF, indicating a significant bathochromic shift compared to its azide precursor due to	[9]


the higher electron-donating ability of the amine group.

Synthesis of the Cinnolin-4-amine Scaffold

The synthesis of the **cinnolin-4-amine** core is a critical first step for its use as a building block. The most common and effective methods involve the intramolecular cyclization of suitably substituted aryl hydrazones.[10][11] The general strategy involves diazotization of a substituted aniline, coupling with an active methylene compound like cyanoacetamide to form a hydrazone, followed by a Lewis acid-catalyzed cyclization.[10][12]

General Synthetic Workflow

The diagram below illustrates a widely used workflow for the synthesis of substituted 4-aminocinnoline-3-carboxamides, which are closely related precursors or derivatives of **cinnolin-4-amine**.

[Click to download full resolution via product page](#)

Caption: General synthetic workflow for **Cinnolin-4-amine** derivatives.

Detailed Experimental Protocol: Synthesis of Substituted 4-Aminocinnoline-3-carboxamides

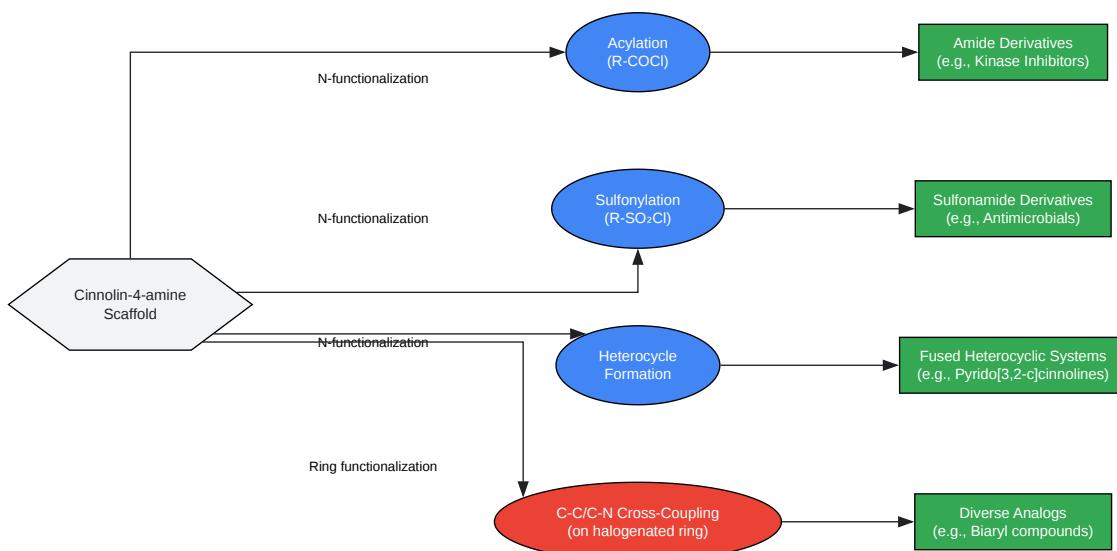
This protocol is adapted from established literature procedures for the synthesis of cinnoline derivatives.[10][11]

Step 1: Formation of the Hydrazone

- Dissolve the desired substituted aniline (10 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (5 mL).
- Cool the solution to 0-5 °C in an ice bath.
- Add a solution of sodium nitrite (10 mmol) in water (5 mL) dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.
- In a separate flask, dissolve cyanoacetamide (10 mmol) and an excess of sodium acetate in aqueous ethanol.
- Slowly add the cold diazonium salt solution to the cyanoacetamide solution with vigorous stirring.
- Allow the reaction mixture to stir for 1-2 hours at room temperature.
- The resulting colored precipitate (the hydrazone) is collected by filtration, washed with water, and dried.

Step 2: Intramolecular Cyclization to form the Cinnoline Ring

- Suspend the dried hydrazone (5 mmol) in an inert solvent such as chlorobenzene.
- Add anhydrous aluminum chloride (AlCl_3) (15 mmol, 3 equivalents) portion-wise under a nitrogen atmosphere.


- Heat the reaction mixture to reflux (approximately 130 °C) for 30-60 minutes. The reaction progress can be monitored by TLC.
- After cooling, pour the reaction mixture carefully onto crushed ice containing concentrated HCl.
- The resulting solid, the hydrochloride salt of the 4-aminocinnoline derivative, is collected by filtration.
- Neutralize the salt with a suitable base (e.g., aqueous ammonia) to obtain the free base.
- Purify the product by recrystallization from a suitable solvent (e.g., ethanol or DMF).

Reactivity and Applications in Organic Synthesis

Cinnolin-4-amine serves as a versatile scaffold due to the presence of multiple reactive sites, primarily the exocyclic amino group and the aromatic rings, which can be selectively functionalized.

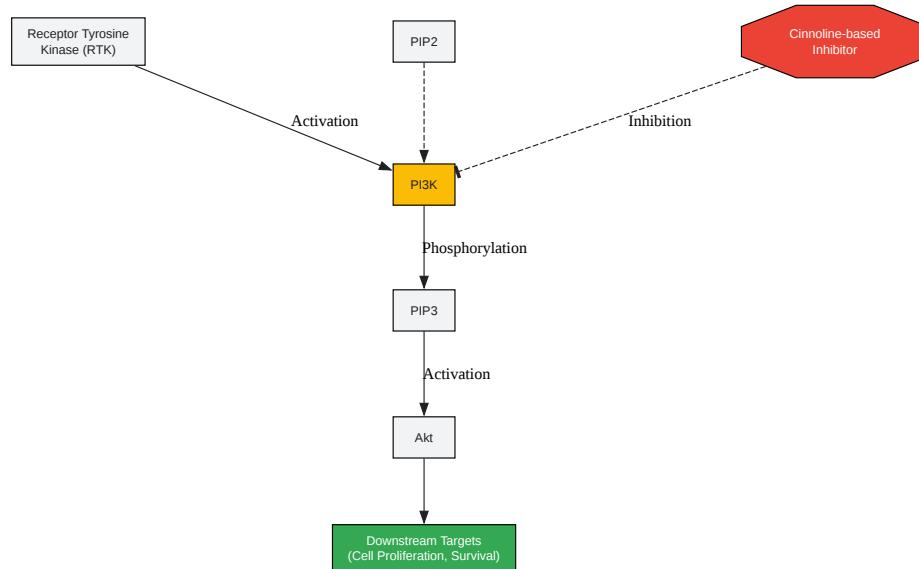
Key Reaction Pathways

The primary utility of **cinnolin-4-amine** lies in the derivatization of its amino group and substitutions on the carbocyclic ring, enabling the synthesis of large libraries of compounds for structure-activity relationship (SAR) studies.

[Click to download full resolution via product page](#)

Caption: Key functionalization pathways for the **Cinnolin-4-amine** scaffold.

- **N-Functionalization:** The 4-amino group is readily acylated or sulfonylated. For instance, reaction with p-acetamidobenzene sulfonyl chloride yields potent antimicrobial sulfonamide derivatives.[10][11] Condensation with various reagents can also lead to the formation of new heterocyclic rings fused to the cinnoline core.[4][13]
- **Ring Functionalization:** The benzene portion of the cinnoline ring can be substituted, typically with halogen atoms, prior to the ring-forming cyclization.[3] These halogenated derivatives, such as **6-bromocinnolin-4-amine**, are valuable intermediates for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups.[3]


Application as a Scaffold for Kinase Inhibitors

One of the most significant applications of **cinnolin-4-amine** is as a scaffold for the design of kinase inhibitors.^[3] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer and autoimmune disorders. The cinnoline core acts as an effective "hinge-binding" motif, anchoring the inhibitor in the ATP-binding pocket of the target kinase.

Key Kinase Targets:

- Bruton's Tyrosine Kinase (BTK): Derivatives of 4-aminocinnoline-3-carboxamide have been reported as potent BTK inhibitors, which is a key target for autoimmune diseases.^[4]
- Phosphoinositide 3-kinases (PI3Ks): The cinnoline scaffold is recognized for its potential in developing inhibitors of PI3Ks, which are central to cell proliferation and survival pathways implicated in cancer.^[3]

The diagram below shows a simplified representation of the PI3K/Akt signaling pathway, a common target for cinnoline-based inhibitors.

[Click to download full resolution via product page](#)

Caption: Simplified PI3K/Akt pathway showing the action of Cinnoline inhibitors.

Biological Activity of Cinnolin-4-amine Derivatives

The versatility of the **cinnolin-4-amine** building block is demonstrated by the broad spectrum of biological activities exhibited by its derivatives.

Derivative Class	Biological Activity	Target Organism/Cell Line	Potency (MIC/IC ₅₀)	Reference
Cinnoline Sulphonamides	Antibacterial	E. coli, S. aureus, B. subtilis, P. aeruginosa	MIC: 12.5–50 µg/mL	[4][11]
Cinnoline Sulphonamides	Antifungal	C. albicans, A. niger	Moderate to good activity	[4][11]
4-Aminocinnoline-3-carboxamides	BTK Inhibition	(Enzymatic assay)	Potent inhibition reported	[4]
Substituted Cinnolin-4-amines	Cytotoxicity	Human tumor xenografts	Demonstrated in vivo activity	[6]
Thienopyridazine Cinnolines	Antibacterial	E. coli, S. aureus, B. subtilis, K. pneumoniae	Potent activity reported	[1]
Cinnoline Nucleoside Analogs	Antitubercular	M. tuberculosis	MIC = 2.3 µM	[4]

Conclusion

Cinnolin-4-amine has firmly established itself as a cornerstone building block in modern organic synthesis and medicinal chemistry. Its straightforward synthesis and the predictable reactivity of its functional groups provide a robust platform for generating chemical diversity. The demonstrated success of its derivatives as potent inhibitors of key biological targets, particularly protein kinases, underscores its value to drug development professionals. Furthermore, emerging applications in areas such as fluorescent probes highlight its expanding utility.[9][14] Future exploration of novel functionalization strategies and the application of this

scaffold against new biological targets will undoubtedly continue to yield compounds of significant scientific and therapeutic importance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pnrjournal.com [pnrjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijbpas.com [ijbpas.com]
- 6. Cinnolin-4-amine | 5152-83-0 | FAA15283 | Biosynth [biosynth.com]
- 7. 4-Aminocinnoline | C8H7N3 | CID 817744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. ijper.org [ijper.org]
- 11. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Developments in the Synthesis of Cinnoline Derivatives | Bentham Science [eurekaselect.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Cinnolin-4-amine: A Versatile Building Block in Organic and Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b494958#cinnolin-4-amine-as-a-building-block-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com